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Introduction

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of fungal secondary metabolites known

for their wide range of biological activities.[1][2] The complex polycyclic structure of these

molecules necessitates advanced spectroscopic techniques for unambiguous structure

determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is the most

powerful tool for elucidating the intricate molecular architecture of chaetoglobosins. This

application note provides a detailed overview and experimental protocols for the structure

elucidation of Chaetoglobosin Vb, a representative member of this class, isolated from the

endophytic fungus Chaetomium globosum.[3]

1. Molecular Structure of Chaetoglobosin Vb

Chaetoglobosin Vb (C₃₂H₃₆N₂O₅) possesses a complex framework characterized by a

perhydroisoindolone moiety fused to a macrocyclic ring, with a characteristic indole substituent.

The precise determination of the connectivity and stereochemistry of this molecule is critically

dependent on the analysis of its NMR data.

2. 1D and 2D NMR Data for Structure Elucidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b14103537?utm_src=pdf-interest
https://www.benchchem.com/product/b14103537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7132351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8948984/
https://www.benchchem.com/product/b14103537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22593034/
https://www.benchchem.com/product/b14103537?utm_src=pdf-body
https://www.benchchem.com/product/b14103537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14103537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of

structure elucidation. While the specific data for Chaetoglobosin Vb is found within dedicated

publications, the following tables provide a representative summary of the kind of data obtained

for a closely related chaetoglobosin, illustrating the typical chemical shifts and key correlations.

Table 1: Representative ¹H NMR Data for a Chaetoglobosin in CDCl₃
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Position δH (ppm) Multiplicity J (Hz)

3 3.85 m

4 2.60 m

5 2.30 m

6 4.10 d 9.0

7 5.65 dd 9.0, 2.5

8 3.15 m

10a 3.20 dd 14.0, 4.0

10b 2.80 dd 14.0, 8.0

11-Me 1.15 d 7.0

12-Me 1.05 s

13 5.40 dd 15.0, 9.5

14 5.80 m

15 2.20, 1.80 m

16 2.55 m

17 5.25 d 9.5

18-Me 1.75 s

20 4.05 br s

21 2.45 m

22 2.10 m

2'-H 7.05 s

4'-H 7.60 d 8.0

5'-H 7.15 t 8.0

6'-H 7.10 t 8.0
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7'-H 7.35 d 8.0

NH-1' 8.10 s

NH-2 6.50 br s

Table 2: Representative ¹³C NMR Data for a Chaetoglobosin in CDCl₃

Position δC (ppm) Position δC (ppm)

1 171.5 15 35.0

3 58.0 16 40.5

4 45.0 17 130.0

5 48.5 18 135.5

6 78.0 19 200.0

7 125.0 20 68.0

8 42.0 21 46.0

9 60.0 22 25.0

10 30.0 23 210.0

11-Me 15.0 1'-C 136.5

12-Me 22.0 2'-C 122.5

13 132.0 3'-C 110.0

14 128.0 3a'-C 127.5

3. Experimental Protocols

The following are generalized protocols for the acquisition of 1D and 2D NMR spectra for

chaetoglobosins.

3.1. Sample Preparation
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Weigh 5-10 mg of the purified chaetoglobosin sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃, or methanol-d₄, CD₃OD) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

3.2. NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 or 600 MHz)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 220-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

COSY (Correlation Spectroscopy):
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Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 2-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).

Spectral Width: 12-16 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C).

Data Points: 1024 in F2, 256 in F1.

Number of Scans: 4-16 per increment.

¹JCH Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

Spectral Width: 12-16 ppm in F2 (¹H), 220-240 ppm in F1 (¹³C).

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 8-32 per increment.

Long-Range Coupling Delay: Optimized for ⁿJCH of 8-10 Hz.

4. Data Processing and Interpretation

Apply Fourier transformation to the acquired data with appropriate window functions (e.g.,

exponential for 1D, sine-bell for 2D).

Phase and baseline correct all spectra.
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Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 and δC 77.16).

Integrate the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to identify spin

systems.

Use the HSQC spectrum to correlate each proton to its directly attached carbon.

Analyze the COSY spectrum to confirm proton-proton couplings and extend spin systems.

Utilize the HMBC spectrum to piece together the molecular fragments by identifying long-

range (2-3 bond) correlations between protons and carbons.

5. Visualizations
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Isolation & Purification
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Data Analysis & Structure Determination

Isolation from Chaetomium globosum

Chromatographic Purification

1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC)

Spectral Assignment

Fragment Assembly via 2D Correlations

Proposal of Planar Structure

Stereochemical Analysis (NOESY, Coupling Constants)

Final Structure of Chaetoglobosin Vb

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of Chaetoglobosin Vb.
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Caption: Key 2D NMR correlations for a chaetoglobosin structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable

toolkit for the complete structure elucidation of complex natural products like Chaetoglobosin
Vb. By systematically acquiring and analyzing a suite of NMR experiments, researchers can

confidently determine the planar structure and relative stereochemistry, which is a crucial step

in the discovery and development of new therapeutic agents. The protocols and representative

data presented herein serve as a valuable guide for scientists working with chaetoglobosins

and other intricate natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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